5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with pyrimidine-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole-pyrimidine structure and is known for its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused heterocyclic structure, often studied for its medicinal properties.
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks with applications in organic and medicinal chemistry.
Uniqueness
5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazole and pyrimidine rings makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
5-methyl-1-(pyrimidin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-5-8(10)13-14(7)6-9-11-3-2-4-12-9/h2-5H,6H2,1H3,(H2,10,13) |
InChI Key |
WTWPMUJQFZYINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NC=CC=N2)N |
Origin of Product |
United States |
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